molecular formula C10H19BrN2OSi B13935950 3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)-1H-pyrazole

3-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)-1H-pyrazole

Cat. No.: B13935950
M. Wt: 291.26 g/mol
InChI Key: KKWFXIPKONXMTP-UHFFFAOYSA-N
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Description

3-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1H-Pyrazole is a chemical compound with a complex structure that includes a bromine atom, a pyrazole ring, and a tert-butyldimethylsilyl (TBDMS) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1H-Pyrazole typically involves multiple stepsThe reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1H-Pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while deprotection reactions result in the formation of the corresponding hydroxyl compound .

Scientific Research Applications

3-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1H-Pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1H-Pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can participate in various binding interactions with enzymes and receptors, influencing their activity. The TBDMS group can also play a role in modulating the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1H-Pyridine
  • 3-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1H-Imidazole

Uniqueness

Compared to similar compounds, 3-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-1H-Pyrazole is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H19BrN2OSi

Molecular Weight

291.26 g/mol

IUPAC Name

(3-bromo-1H-pyrazol-5-yl)methoxy-tert-butyl-dimethylsilane

InChI

InChI=1S/C10H19BrN2OSi/c1-10(2,3)15(4,5)14-7-8-6-9(11)13-12-8/h6H,7H2,1-5H3,(H,12,13)

InChI Key

KKWFXIPKONXMTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=NN1)Br

Origin of Product

United States

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